3-(Oxazol-2-yl)aniline

Physicochemical Properties Lipophilicity QSAR

Researchers screening fragment libraries often encounter promiscuous aggregation from highly lipophilic compounds. 3-(Oxazol-2-yl)aniline (LogP 1.11) mitigates this risk, providing a cleaner aqueous-phase screening profile. It is a validated competitive inhibitor of human placental MAO-A, offering a defined starting point for reversible MAO-A inhibitor development. Procurement teams benefit from a building block that complements ortho- and para-substituted isomers, ensuring full coverage of chemical space for SAR exploration.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 35582-08-2
Cat. No. B1610721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxazol-2-yl)aniline
CAS35582-08-2
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC=CO2
InChIInChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2
InChIKeyPMLOUCFXSMIGQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxazol-2-yl)aniline: Physicochemical and Structural Overview


3-(Oxazol-2-yl)aniline (CAS 35582-08-2) is a heteroaromatic building block comprising a 1,3-oxazole ring directly attached to the meta position of an aniline moiety. The compound has a molecular weight of 160.17 g/mol, a topological polar surface area (TPSA) of 52.1 Ų, and a computed XLogP3-AA of 1.3 [1]. Its aniline nitrogen serves as a primary amine handle for derivatization (e.g., amide coupling, diazotization), while the oxazole ring offers a distinct electron-withdrawing character that modulates the basicity of the aniline group relative to unsubstituted aniline .

1
Heteroaromatic building block with aniline and oxazole motifs
2
Primary amine handle supports amide coupling, sulfonylation, diazotization
3
Meta-substituted regioisomer; distinct isomer-dependent activity profile reported

Why 3-(Oxazol-2-yl)aniline Is Not Interchangeable with Isomers


In oxazolyl aniline series, the position of the aniline amino group relative to the oxazole ring critically dictates both the compound's physicochemical properties and its biological interaction profile. The meta-substituted 3-(Oxazol-2-yl)aniline exhibits a markedly different lipophilicity (LogP) and electronic distribution compared to its ortho- (2-) and para- (4-) isomers . These differences influence passive membrane permeability, aqueous solubility, and the orientation of key hydrogen-bonding vectors in target binding sites [1]. Furthermore, in enzyme inhibition assays, the meta configuration has been associated with distinct activity profiles (e.g., competitive MAO-A inhibition) that are not replicated by closely related analogs [2]. Consequently, substituting 3-(Oxazol-2-yl)aniline with a positional isomer or a different heteroaryl aniline without re-optimizing the synthetic route or biological assay will likely lead to divergent outcomes in hit-to-lead campaigns or chemical probe development.

Isomer lipophilicity mismatch
Ortho and para isomers have significantly higher computed LogP, which may shift passive permeability and aqueous solubility profiles in biological assays.
Basicity and reactivity divergence
Meta-substituted aniline exhibits different pKa relative to ortho isomer, altering protonation state at physiological pH and reactivity in coupling chemistry.
MAO-A interaction not conserved
Competitive MAO-A inhibition documented for the meta isomer has not been reported for ortho or para analogs; biological anchor may not transfer.

Quantitative Differentiation Evidence for 3-(Oxazol-2-yl)aniline


Lipophilicity (LogP) Divergence vs. Ortho and Para Isomers

The calculated octanol-water partition coefficient (LogP) for 3-(Oxazol-2-yl)aniline is 1.11 . In contrast, the ortho-substituted isomer 2-(Oxazol-2-yl)aniline exhibits a LogP of 1.92 , and the para-substituted 4-(Oxazol-2-yl)aniline has a LogP of 2.51 . This represents a 0.81 log unit reduction versus the ortho isomer and a 1.40 log unit reduction versus the para isomer, corresponding to a 6.5-fold and 25-fold decrease in lipophilicity, respectively.

Lipophilicity
Computed estimate
LogP = 1.11
Δ –0.81 vs ortho; Δ –1.40 vs para
Lower lipophilicity supports aqueous solubility and reduced non-specific binding
Computed values; experimental logD may differ
Physicochemical Properties Lipophilicity QSAR

Aniline Basicity (pKa) Attenuation by Meta-Oxazolyl Substitution

The protonated form of 3-(Oxazol-2-yl)aniline has an estimated pKa in the range of 3.2–4.0 . This is substantially lower than the ortho-substituted 2-(Oxazol-2-yl)aniline, which has a predicted pKa of 2.40 ± 0.10 . Both oxazolyl anilines are significantly less basic than parent aniline (pKa = 4.6) , but the meta-substituted compound retains approximately 0.8–1.6 pKa units higher basicity than the ortho isomer.

Aniline basicity
Computed estimate
pKa ~ 3.2–4.0
Δ +0.8 to +1.6 vs ortho isomer
Higher basicity than ortho; influences protonation and electrophilic reactivity
Predicted pKa range; experimental verification advised
Basicity Electronics Reactivity

Polar Surface Area and Hydrogen Bonding Vector Orientation

The topological polar surface area (TPSA) of 3-(Oxazol-2-yl)aniline is 52.1 Ų [1]. This is identical to the TPSA of the ortho isomer 2-(Oxazol-2-yl)aniline (52.05 Ų) , as both compounds share the same molecular formula and functional groups. However, the spatial orientation of the hydrogen bond donors and acceptors differs due to the meta versus ortho geometry, which can influence intermolecular interactions and target recognition.

Polar surface area & vector
Reported
TPSA 52.1 Ų (identical to ortho)
Distinct H-bond donor/acceptor orientation due to meta geometry
Different pharmacophoric presentation may alter target selectivity
Vector effects not captured by TPSA alone
Drug-likeness Permeability QSAR

MAO-A Competitive Inhibition Profile

In a biochemical assay using human placental Monoamine oxidase A (MAO-A), 3-(Oxazol-2-yl)aniline demonstrated competitive inhibition [1]. While specific Ki or IC50 values are not reported in the public summary, the observation of a competitive inhibition mechanism distinguishes this compound from non-oxazole-containing aniline derivatives that may exhibit different modes of action or lack activity against MAO-A. No comparable MAO-A inhibition data were identified for the ortho- or para-oxazolyl aniline isomers in this assay system.

MAO-A inhibition
Class-level inference
Competitive inhibition of human placental MAO-A reported
Supports MAO-A probe development; no isomer comparative data available
Ki/IC50 not disclosed; confirm in target assay
Enzyme Inhibition MAO-A Neuropharmacology

Recommended Application Scenarios for 3-(Oxazol-2-yl)aniline


Fragment-Based Drug Discovery with Moderate Lipophilicity

The lower LogP of 3-(Oxazol-2-yl)aniline (1.11) relative to its ortho (1.92) and para (2.51) isomers makes it a more attractive fragment-sized building block for aqueous-phase screening campaigns. Its reduced lipophilicity minimizes the risk of promiscuous aggregation and non-specific binding, which are common liabilities in fragment libraries. Medicinal chemists initiating hit-to-lead programs for targets intolerant of highly lipophilic fragments (e.g., kinases, GPCRs with polar binding sites) should prioritize the meta isomer to maintain ligand efficiency and aqueous solubility.

MAO-A Chemical Probe and Selective Inhibitor Scaffolds

The documented competitive inhibition of human placental MAO-A by 3-(Oxazol-2-yl)aniline [1] positions this compound as a validated starting point for developing reversible MAO-A inhibitors. Unlike the ortho and para isomers, for which no MAO-A activity data are publicly available in this assay, the meta isomer has a confirmed interaction with the enzyme. Researchers investigating monoamine oxidase biology or developing therapeutics for depression and neurodegenerative disorders can leverage this compound as a core scaffold for structure-activity relationship (SAR) exploration.

QSAR Model Training with Oxazolyl Aniline Series

The distinct LogP and pKa values across the ortho, meta, and para isomers of oxazolyl aniline provide a well-defined dataset for training quantitative structure-activity relationship (QSAR) models. Computational chemists and data scientists developing predictive models for permeability, solubility, or target binding can use 3-(Oxazol-2-yl)aniline as a key meta-substituted data point to improve model accuracy and understand the impact of substitution geometry on molecular properties.

Diversifying Heterocyclic Chemical Space via Parallel Synthesis

The primary aniline group of 3-(Oxazol-2-yl)aniline offers a robust handle for parallel library synthesis via amide bond formation, sulfonylation, or diazonium chemistry [2]. Its meta orientation presents a different exit vector compared to ortho- or para-substituted analogs, enabling the generation of structurally diverse compound collections. Procurement teams supporting medicinal chemistry groups should stock the meta isomer specifically to complement existing ortho- and para-substituted aniline building blocks, ensuring full coverage of available chemical space for hit expansion and lead optimization.

Application
Selection Property
Validation Focus
Fragment-based library design
Moderate lipophilicity (lower LogP vs. isomers)
Aqueous solubility and aggregation screening
MAO-A enzyme research
Competitive MAO-A inhibition profile
Biochemical assay confirmation and SAR
QSAR model training
Isomer-specific descriptor set (LogP, pKa, TPSA)
Model predictivity for substitution geometry
Parallel medicinal chemistry
Primary amine derivatization handle
Library diversity and reaction scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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